3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound (5Z)-3-ETHYL-5-({7-METHYL-4-OXO-2-[(2-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and several functional groups that contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ETHYL-5-({7-METHYL-4-OXO-2-[(2-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesisCommon reagents used in these reactions include amines, aldehydes, and thiols, under conditions such as reflux or catalytic amounts of acids or bases .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ETHYL-5-({7-METHYL-4-OXO-2-[(2-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts such as acids or bases .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
(5Z)-3-ETHYL-5-({7-METHYL-4-OXO-2-[(2-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Mechanism of Action
The mechanism of action of (5Z)-3-ETHYL-5-({7-METHYL-4-OXO-2-[(2-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Heparinoids: Structurally similar to heparin, these compounds have anticoagulant properties and are found in marine organisms.
Uniqueness
(5Z)-3-ETHYL-5-({7-METHYL-4-OXO-2-[(2-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is unique due to its combination of a pyrido[1,2-a]pyrimidine core and a thiazolidinone ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in simpler compounds .
Properties
Molecular Formula |
C23H22N4O2S2 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[7-methyl-4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O2S2/c1-3-26-22(29)18(31-23(26)30)13-17-20(24-12-11-16-7-5-4-6-8-16)25-19-10-9-15(2)14-27(19)21(17)28/h4-10,13-14,24H,3,11-12H2,1-2H3/b18-13- |
InChI Key |
GRGQPDUIALZIBJ-AQTBWJFISA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCCC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCCC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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